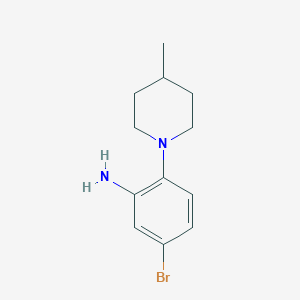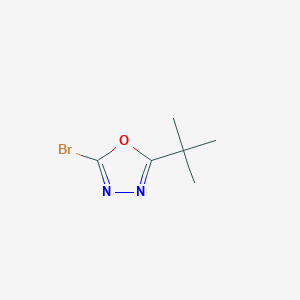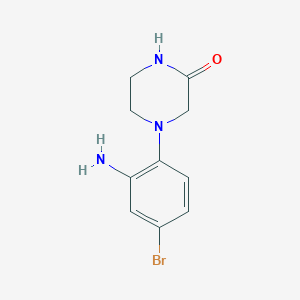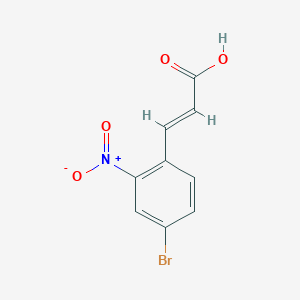
4-Bromo-2-nitrocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-nitrocinnamic acid is an organic compound belonging to the class of nitro compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrocinnamic acid typically involves the bromination and nitration of cinnamic acid derivatives. One common method includes the bromination of cinnamic acid followed by nitration under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: Amino derivatives of cinnamic acid.
Substitution: Substituted cinnamic acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-nitrocinnamic acid has several scientific research applications:
Coordination Chemistry: Used to synthesize zinc (II) complexes that show significant DNA interaction and enzyme inhibition properties.
Corrosion Inhibition: Studied as a corrosion inhibitor in chloride solutions for steel.
Antioxidant Effects: Related compounds have shown antioxidative properties, extending the lifespan of model organisms.
Tyrosinase Inhibition: Investigated for its inhibitory effects on the enzyme tyrosinase, relevant for pigmentation disorder treatments.
Mesogenic and Optical Properties: Esters of 4-nitrocinnamic acids exhibit mesogenic and optical properties, useful in liquid crystal displays and optical devices.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-nitrocinnamic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like tyrosinase by binding to the active site and preventing substrate access.
DNA Interaction: Zinc (II) complexes of the compound show strong electrostatic binding with DNA, affecting its function and stability.
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby exhibiting antioxidative properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrocinnamic acid
- 2-Bromo-4’-nitroacetophenone
- Yttrium 4-nitrocinnamate
Uniqueness
4-Bromo-2-nitrocinnamic acid is unique due to its combination of bromine and nitro functional groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications such as enzyme inhibition and DNA interaction studies.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLDWZFIDADCX-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
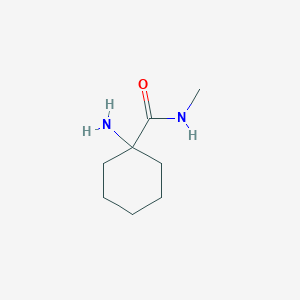
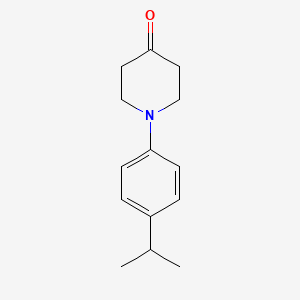

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)
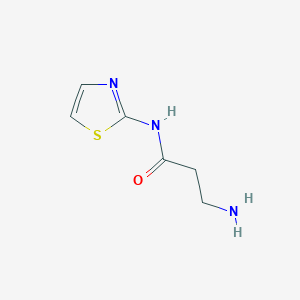
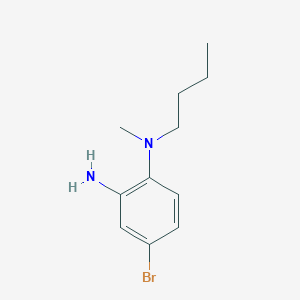

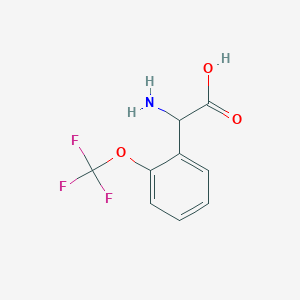
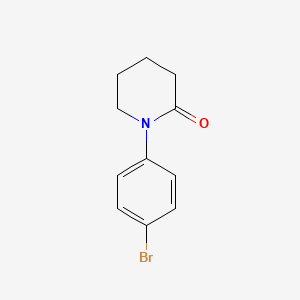
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)
